PIKfyve Kinase Inhibition: Biochemical Potency Benchmarking Against the Chemical Series
This compound (CAS 1797954-30-3) is a chemically tractable PIKfyve inhibitor with a biochemical IC50 of 5.75 µM, as determined by the Carna Biosciences ADP-Glo Kinase assay platform [1]. In contrast, a more optimized and structurally distinct PIKfyve inhibitor from the same patent family (BDBM645402, representing a later-generation compound with a different substitution pattern) achieves an IC50 of 32 nM in the same assay, establishing a clear potency benchmark for the scaffold [2]. The 180-fold difference in biochemical IC50 highlights the compound's role as an early lead or proof-of-concept molecule, where its specific structural features form the basis for further optimization. When compared to structurally similar chemokine receptor (CXCR3) antagonists within the pyrazinyl-piperidine class, which typically display binding affinities in the sub-micromolar to low micromolar range, this compound demonstrates a preferred selectivity profile shifting away from GPCR targets toward lipid kinase engagement [3].
| Evidence Dimension | PIKfyve Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.75 µM (5,750 nM) |
| Comparator Or Baseline | BDBM645402 (Optimized PIKfyve inhibitor, IC50: 32 nM); Pyrazinyl-piperidine CXCR3 antagonists (Binding Ki: reported in sub-µM to low µM range) |
| Quantified Difference | ~180-fold less potent than optimized lead; Target engagement shifts from GPCR (CXCR3) to lipid kinase (PIKfyve) |
| Conditions | Carna Biosciences ADP-Glo Kinase Assay (proprietary methodology based on Promega platform); CXCR3 binding assays in recombinant cell lines |
Why This Matters
This positions the compound as a preferred starting scaffold for PIKfyve-focused medicinal chemistry programs, offering a defined potency baseline and a distinct target selectivity fingerprint compared to other pyrazinyl-piperidine chemotypes.
- [1] BindingDB. BDBM645410: US20240016810, Compound TABLE 16.23; US20240150358, Example 00189. PIKfyve Biochemical Assay IC50: 5.75E+3 nM. View Source
- [2] BindingDB. BDBM645402: US20240016810, Compound TABLE 16.15; US20240150358, Example 00181. PIKfyve Biochemical Assay IC50: 32 nM. View Source
- [3] Rosenblum, S.B. et al. Pyrazinyl substituted piperazine-piperidines with CXCR3 antagonist activity. US Patent Application 11/354138. 2007. View Source
